(R)-4-(Pyrrolidin-2-ylmethyl)morpholine is a chiral compound characterized by a morpholine ring substituted with a pyrrolidine group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting the central nervous system. Its unique structure allows for specific interactions with biological targets, making it a valuable scaffold in the design of pharmaceuticals.
This compound is synthesized from commercially available starting materials such as morpholine and pyrrolidine. The synthesis process often involves multiple steps to ensure the desired enantiomer is obtained, typically through chiral resolution techniques like chromatography or crystallization.
(R)-4-(Pyrrolidin-2-ylmethyl)morpholine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon in their rings. Its classification as a chiral amine places it within the broader category of amines used in various chemical reactions and applications in organic synthesis .
The synthesis of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine generally involves several key steps:
In an industrial context, the synthesis can be scaled up by optimizing reaction conditions including temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification methods like distillation and recrystallization are also utilized to achieve high-purity products.
The molecular structure of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine features:
This configuration imparts specific steric and electronic properties that influence its reactivity and interaction with biological targets.
The molecular formula for (R)-4-(Pyrrolidin-2-ylmethyl)morpholine is CHNO, with a molecular weight of approximately 180.25 g/mol. The compound's chirality is denoted by the (R) configuration at the carbon atom adjacent to the pyrrolidine moiety .
(R)-4-(Pyrrolidin-2-ylmethyl)morpholine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-4-(Pyrrolidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets such as receptors or enzymes. The compound's structure enables it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target of interest, particularly in pharmacological contexts .
(R)-4-(Pyrrolidin-2-ylmethyl)morpholine is typically characterized by:
Key chemical properties include:
(R)-4-(Pyrrolidin-2-ylmethyl)morpholine has several notable applications:
This detailed analysis underscores the significance of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine in both scientific research and practical applications within chemistry and pharmacology.
(R)-4-(Pyrrolidin-2-ylmethyl)morpholine is a chiral secondary amine characterized by a stereogenic center at the C2 position of the pyrrolidine ring. Its systematic IUPAC name is 4-[(2R)-pyrrolidin-2-ylmethyl]morpholine, reflecting the R-configuration at the asymmetric carbon. The molecular formula is C₉H₁₈N₂O, corresponding to a molecular weight of 170.25 g/mol [3] [5]. The SMILES notation (N1(CC2NCCC2)CCOCC1) encodes the connectivity, featuring a morpholine ring (OCCN1) linked via a methylene bridge (–CH₂–) to the pyrrolidine ring (NCCC2) at the chiral C2 position [3] [6].
Structurally, this compound belongs to the N-substituted morpholine class, distinguished by the pyrrolidinylmethyl substituent. Key structural attributes include:
Table 1: Nomenclature and Identifiers of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine
Classification | Identifier |
---|---|
Systematic Name | 4-[(2R)-Pyrrolidin-2-ylmethyl]morpholine |
CAS Registry | 215503-90-5 (racemate); 91790-91-9 (S-enantiomer) |
Molecular Formula | C₉H₁₈N₂O |
Molecular Weight | 170.25 g/mol |
SMILES | N1(CC2NCCC2)CCOCC1 (with R-configuration at C2) |
Stereochemistry | (R)-enantiomer; Chiral center at C2 of pyrrolidine |
MDL Numbers | MFCD06653314 (racemate); MFCD09723403 (S-enantiomer) |
The scaffold emerged in the late 1990s alongside efforts to optimize kinase inhibitors and neuropharmacological agents. Its design leverages:
Notably, thiomorpholine analogs (sulfur-containing morpholine derivatives) were prioritized for metabolic soft spots, but the oxygen-based morpholine in this compound offers superior metabolic stability [8]. By 2023, derivatives of this scaffold were integral to PLK4 inhibitors (e.g., compound 8h with IC₅₀ = 0.0067 μM), where the morpholine-pyrrolidine motif extended into solvent regions while anchoring to hydrophobic pockets [4].
Table 2: Key Research Milestones Involving Morpholine-Pyrrolidine Hybrids
Year | Development | Significance |
---|---|---|
1990s | Synthesis of racemic 4-(pyrrolidin-2-ylmethyl)morpholine | Validated nucleophilic substitution routes for N-alkylated morpholines |
2023 | PLK4 inhibitors with morpholine-pyrrolidine motifs | Achieved IC₅₀ values < 0.01 μM; highlighted solvent-exposed positioning |
2024 | Thiomorpholine aniline derivatives as kinase inhibitor precursors | Demonstrated enhanced lipophilicity over morpholine analogs |
This compound addresses two critical needs in drug discovery:
However, significant knowledge gaps persist:
Future research should prioritize enantioselective catalysis for R-enantiomer production, in vitro target screens, and metabolite identification to unlock therapeutic potential.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0